4-Bromo-N,3-dimethyl-N-propylbenzamide
Overview
Description
4-Bromo-N,3-dimethyl-N-propylbenzamide is an organic compound with the molecular formula C12H16BrNO. This compound is part of the benzamide family, characterized by the presence of a benzene ring attached to an amide group. The bromine atom at the 4-position and the propyl group attached to the nitrogen atom make this compound unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,3-dimethyl-N-propylbenzamide typically involves the bromination of N,3-dimethyl-N-propylbenzamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N,3-dimethyl-N-propylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The amide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent like ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.
Oxidation Reactions: Major products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced compounds.
Scientific Research Applications
4-Bromo-N,3-dimethyl-N-propylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-N,3-dimethyl-N-propylbenzamide involves its interaction with specific molecular targets in biological systems. The bromine atom and the amide group play crucial roles in its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Further research is needed to fully elucidate the detailed mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N,N-dimethylbenzamide
- 4-Bromo-N,N-diisopropyl-3-methoxybenzamide
- 4-Bromo-3-methyl-N-propylbenzamide
Uniqueness
4-Bromo-N,3-dimethyl-N-propylbenzamide is unique due to the specific positioning of the bromine atom and the propyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-N,3-dimethyl-N-propylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-4-7-14(3)12(15)10-5-6-11(13)9(2)8-10/h5-6,8H,4,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMWEGUEQKCESY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C(=O)C1=CC(=C(C=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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